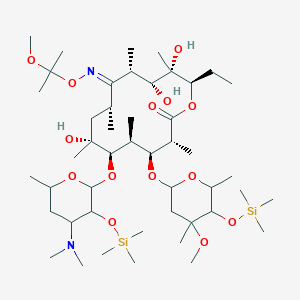

(3R,4S,5S,6R,7R,9R,10E,11S,12R,13S,14R)-6-[4-(dimethylamino)-6-methyl-3-trimethylsilyloxyoxan-2-yl]oxy-14-ethyl-7,12,13-trihydroxy-4-(4-methoxy-4,6-dimethyl-5-trimethylsilyloxyoxan-2-yl)oxy-10-(2-methoxypropan-2-yloxyimino)-3,5,7,9,11,13-hexamethyl-oxacyclotetradecan-2-one

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Silylated erythromycin oxime ketal is a chemical compound that serves as a key intermediate in the synthesis of erythromycin. Erythromycin is a well-established macrolide antibiotic, a class of drugs known for their ability to inhibit bacterial protein synthesis [Source: National Institutes of Health (.gov) on MedlinePlus, macrolides ].

Synthetic Precursor

The primary application of silylated erythromycin oxime ketal lies in its function as a precursor molecule during the multistep chemical synthesis of erythromycin [Source: BOC Sciences, CAS 119665-76-8 Silylated Erythromycin Oxime Ketal ]. Researchers utilize this compound as a building block to create the final structure of the antibiotic [Source: CymitQuimica, Silylated erythromycin oxime ketal 3D-UEA66576 [similar compound description for reference, actual synthesis not mentioned]].

Antibiotic Research

Understanding the synthesis of erythromycin, including the role of silylated erythromycin oxime ketal, is valuable for scientific research on macrolide antibiotics. This knowledge can aid in the development of new antibiotics with similar or improved properties, contributing to the ongoing fight against bacterial infections [Source: ScienceDirect, The history of antibiotics: The slow birth of a miracle drug [review on history of antibiotics mentions erythromycin as an example]].

The compound (3R,4S,5S,6R,7R,9R,10E,11S,12R,13S,14R)-6-[4-(dimethylamino)-6-methyl-3-trimethylsilyloxyoxan-2-yl]oxy-14-ethyl-7,12,13-trihydroxy-4-(4-methoxy-4,6-dimethyl-5-trimethylsilyloxyoxan-2-yl)oxy-10-(2-methoxypropan-2-yloxyimino)-3,5,7,9,11,13-hexamethyl-oxacyclotetradecan-2-one is a complex organic molecule characterized by multiple functional groups and a unique stereochemical configuration. Its structural complexity suggests potential for diverse biological activities and applications in medicinal chemistry.

The compound's chemical reactivity can be explored through various biochemical pathways. Key reactions may include:

- Hydrolysis: The presence of hydroxy groups suggests susceptibility to hydrolysis under acidic or basic conditions.

- Oxidation-Reduction: The compound may participate in redox reactions due to the presence of hydroxy and methoxy groups.

- Substitution Reactions: Functional groups such as dimethylamino and methoxy can undergo nucleophilic substitution.

These reactions are typically mediated by enzymes in biological systems, which facilitate metabolic pathways essential for its biological activity

The biological activity of this compound is likely influenced by its complex structure. Potential activities might include: Biological assays are essential to quantify these activities and assess the compound's therapeutic potential.

Synthesis of this compound could involve several advanced organic chemistry techniques:

- Multi-step Synthesis: A combination of protecting group strategies and selective functionalization to build the complex structure.

- Asymmetric Synthesis: Utilizing chiral catalysts to ensure the desired stereochemistry at multiple centers.

- Solid-phase Synthesis: This method could streamline the assembly of the molecule by anchoring intermediates on a solid support.

Each step must be carefully optimized to maintain yield and purity .

This compound has potential applications in various fields:

- Pharmaceuticals: As a candidate for drug development targeting oxidative stress-related diseases or infections.

- Cosmetics: Due to its possible antioxidant properties, it could be formulated into skincare products.

- Agriculture: Potential use as a biopesticide or growth enhancer based on its biological activity against pathogens .

Interaction studies are crucial for understanding how this compound behaves in biological systems:

- Protein-Ligand Interactions: Investigating binding affinities with target proteins using techniques like surface plasmon resonance or isothermal titration calorimetry.

- Cellular Assays: Evaluating cellular uptake and effects on cell viability using various cell lines.

- Toxicity Studies: Assessing potential adverse effects through in vitro and in vivo models to ensure safety for therapeutic use .

Similar Compounds

Several compounds share structural features or biological activities with this molecule:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| Compound A | Hydroxylated oxanes | Antioxidant |

| Compound B | Dimethylamino group | Antimicrobial |

| Compound C | Trimethylsilyl ether | Enzyme inhibitor |

Uniqueness

The uniqueness of the specified compound lies in its intricate combination of multiple functional groups and stereochemical configurations that may enhance its biological efficacy compared to simpler analogs.

This comprehensive overview highlights the multifaceted nature of the compound and underscores its potential significance in medicinal chemistry and related fields. Further research is warranted to fully elucidate its properties and applications.